7-(トリフルオロメチル)-[1,2,4]トリアゾロ-[4,3-a]ピリジン-3(2H)-オン
概要
説明
“7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one” is a chemical compound . It is a derivative of [1,2,4]triazolo [4,3-a]pyrazine . These derivatives have been studied for their potential as c-Met kinase inhibitors, which could have implications in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step reaction . For instance, the synthesis of fluorinated [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole derivatives involves cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . Another method involves chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and would depend on the specific conditions and reactants involved. For instance, one study discusses the formation of N-nitroso-triazolopyrazine (NTTP) in Sitagliptin drug products, which involves this compound as a precursor .科学的研究の応用
7-(トリフルオロメチル)-[1,2,4]トリアゾロ-[4,3-a]ピリジン-3(2H)-オンの用途に関する包括的な分析
7-(トリフルオロメチル)-[1,2,4]トリアゾロ-[4,3-a]ピリジン-3(2H)-オンは、7-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-A]ピリジン-3-オールとしても知られており、いくつかの科学研究用途があります。以下は、さまざまな分野における独自の用途に焦点を当てた詳細な分析です。
医薬品不純物分析: 製薬業界では、この化合物は、抗糖尿病薬シタグリプチンにおける潜在的な遺伝毒性不純物として同定されています 。この不純物を定量化する、高感度で再現性のある超高速液体クロマトグラフィー-三重四重極質量分析法(UHPLC-MS/MS)が開発されました。 この方法は、国際ハーモナイゼーション会議(ICH)ガイドラインに従って検証されており、長期糖尿病治療の安全性と有効性を確保するために不可欠です .
抗糖尿病薬開発: この化合物は、2型糖尿病の治療に使用される抗糖尿病薬であるシタグリプチンリン酸一水和物と構造的に関連しています 。その構造類似体および誘導体は、治療の可能性について研究されており、新しい抗糖尿病薬の開発におけるこの化合物の重要性を強調しています。
腫瘍学研究: この化合物の誘導体は、癌治療において重要な、潜在的なc-Metキナーゼ阻害剤として検討されてきました 。 特に、特定のトリアゾロピラジン誘導体は、A549、MCF-7、HeLaなどのさまざまな癌細胞株に対して優れた抗腫瘍活性を示し、IC50値は低マイクロモルからナノモル範囲です 。これは、新しい腫瘍学療法の開発のための有望な道筋を示唆しています。
分析方法開発: この化合物の誘導体は、薬物中の不純物を検出するための分析方法の開発において参照物質として使用されています 。これらの方法は、薬物の安全性に不可欠であり、有害な健康影響につながる可能性のある有害な不純物の検出と定量化を可能にします。
遺伝毒性研究: 潜在的な遺伝毒性不純物として、この化合物は、遺伝毒性のメカニズムを理解し、医薬品におけるこれらの影響を軽減するための戦略を開発するための研究に使用されています 。この研究は、より安全な薬物の設計と規制遵守にとって不可欠です。
原薬および製品分析: この化合物は、不純物の存在と濃度を決定するために、原薬および製品の定期的な分析に関与しています 。これは、製薬業界における品質管理の重要な側面であり、医薬品が所定の純度基準を満たしていることを保証します。
キナーゼ阻害研究: この化合物の誘導体をキナーゼ阻害剤として研究することは、細胞シグナル伝達経路を理解し、癌などの病気に対する標的療法を開発するために重要です 。キナーゼ阻害剤は、異常なシグナル伝達経路を選択的に標的にするように設計することができ、より正確な治療アプローチを提供します。
薬物汚染研究: 薬物汚染に関する研究では、発がん物質であるN-ニトロソアミン形成の経路を理解するために、この化合物が使用されています 。これらの研究は、汚染を防ぎ、患者の安全を確保するために、薬物製造プロセスを改善するのに役立ちます。
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one, also known as 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol, is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Pharmacokinetics
The compound has been described as having good in vivo pharmacokinetic profile , suggesting that it may have favorable bioavailability.
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines . Specifically, it has been shown to have IC50 values in the nanomolar range against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound’s action results in the effective inhibition of tumor cell growth.
Action Environment
The environment in which the compound acts can influence its efficacy and stabilityFor instance, the compound’s synthesis process was found to be effective and non-toxic , suggesting that it may be stable under various conditions.
生化学分析
Biochemical Properties
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The interaction between 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one and c-Met kinase is characterized by high affinity binding, leading to the inhibition of kinase activity and subsequent downstream signaling pathways.
Cellular Effects
The effects of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one on cellular processes are profound. This compound has been demonstrated to exert anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle at specific phases. Additionally, 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment.
Molecular Mechanism
At the molecular level, 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, leading to the inhibition of its enzymatic activity . This binding interaction disrupts the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell proliferation and survival. Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and proliferation. These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential toxicity.
Metabolic Pathways
7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments. It accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interaction with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . It is directed to these compartments through specific targeting signals and post-translational modifications. The localization within these subcellular compartments allows the compound to interact with its target biomolecules and exert its biochemical effects effectively.
特性
IUPAC Name |
7-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-13-5(3-4)11-12-6(13)14/h1-3H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDVBUPXJXUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613150-00-7 | |
Record name | 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。